molecular formula C25H24N2O5S B3878072 ETHYL (8Z)-8-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-METHYL-2-(4-METHYLPHENYL)-9-OXO-7-THIA-1,5-DIAZABICYCLO[4.3.0]NONA-3,5-DIENE-3-CARBOXYLATE CAS No. 5667-90-3

ETHYL (8Z)-8-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-METHYL-2-(4-METHYLPHENYL)-9-OXO-7-THIA-1,5-DIAZABICYCLO[4.3.0]NONA-3,5-DIENE-3-CARBOXYLATE

Cat. No.: B3878072
CAS No.: 5667-90-3
M. Wt: 464.5 g/mol
InChI Key: DJJJQGNDPUPQGD-MOSHPQCFSA-N
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Description

ETHYL (8Z)-8-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-METHYL-2-(4-METHYLPHENYL)-9-OXO-7-THIA-1,5-DIAZABICYCLO[4.3.0]NONA-3,5-DIENE-3-CARBOXYLATE is a bicyclic thiazole-containing compound featuring a unique 7-thia-1,5-diazabicyclo[4.3.0] framework. Its structure includes a (4-hydroxy-3-methoxy-phenyl)methylidene substituent at position 8, a 4-methylphenyl group at position 2, and an ethyl carboxylate ester at position 2. The compound’s stereoelectronic properties are influenced by the hydroxyl and methoxy groups on the aromatic ring, which may enhance hydrogen-bonding interactions in biological systems. Synthesis typically involves condensation reactions and purification via column chromatography and HPLC, with structural confirmation by NMR and MS .

Properties

IUPAC Name

ethyl (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-5-32-24(30)21-15(3)26-25-27(22(21)17-9-6-14(2)7-10-17)23(29)20(33-25)13-16-8-11-18(28)19(12-16)31-4/h6-13,22,28H,5H2,1-4H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJJQGNDPUPQGD-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC(=C(C=C4)O)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C/C4=CC(=C(C=C4)O)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the conversion of ethyl esters into hydrazides, followed by a reaction with 4-hydroxy-3-methoxy-benzaldehyde . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production

Biological Activity

Ethyl (8Z)-8-[(4-hydroxy-3-methoxy-phenyl)methylidene]-4-methyl-2-(4-methylphenyl)-9-oxo-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula: C29H26N2O6S
  • Molecular Weight: 518.59 g/mol
  • IUPAC Name: Ethyl (8Z)-8-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-2-(4-methylphenyl)-9-oxo-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The presence of the methoxy and hydroxy groups in the phenolic structure enhances its electron-donating ability, contributing to its antioxidant properties.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antimicrobial Properties : The thiazolidine ring structure is known to exhibit antimicrobial activity against a range of bacteria and fungi.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionReduced activity of specific enzymes
CytotoxicityInduced apoptosis in cancer cells

Case Studies

  • Antioxidant Study : A study demonstrated that the compound exhibited significant free radical scavenging ability in vitro, suggesting potential applications in preventing oxidative stress-related diseases.
  • Antimicrobial Research : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.
  • Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

ETHYL (8Z)-8-[[2-[(4-CHLOROPHENYL)METHOXY]PHENYL]METHYLIDENE]-2-(4-DIMETHYLAMINOPHENYL)-4-METHYL-9-OXO-7-THIA-1,5-DIAZABICYCLO[4.3.0]NONA-3,5-DIENE-3-CARBOXYLATE
  • Key Differences: Substituents: The 4-hydroxy-3-methoxy-phenyl group in the target compound is replaced with a 4-chlorophenyl-methoxy-phenyl group.
  • Synthesis : Similar condensation protocols but requires halogenated intermediates.
ETHYL 2-(2-METHOXYNAPHTHALEN-1-YL)-8-[(3-METHOXYPHENYL)METHYLIDENE]-9-OXO-4-PROPYL-7-THIA-1,5-DIAZABICYCLO[4.3.0]NONA-3,5-DIENE-3-CARBOXYLATE
  • Key Differences :
    • Core Modifications : A naphthalene moiety at position 2 increases molecular weight (MW: ~500 g/mol) and lipophilicity (clogP: ~4.2) compared to the target compound (MW: ~450 g/mol; clogP: ~3.5).
    • Bioactivity Implications : Enhanced π-π stacking but reduced solubility .

Functional Group Analysis

Compound Position 8 Substituent Position 2 Substituent logP Hydrogen Bond Donors
Target Compound 4-Hydroxy-3-methoxy-phenyl 4-Methylphenyl 3.5 2 (OH, ester carbonyl)
4-Chlorophenyl Analogue 4-Chlorophenyl-methoxy-phenyl 4-Dimethylaminophenyl 4.1 1 (ester carbonyl)
Naphthalene Derivative 3-Methoxyphenyl 2-Methoxynaphthalen-1-yl 4.2 1 (ester carbonyl)

Notes:

  • The hydroxyl group in the target compound increases polarity, improving aqueous solubility (cLogS: -3.2 vs. -4.5 for the 4-chlorophenyl analogue).
  • The dimethylamino group in the 4-chlorophenyl analogue may enhance cellular permeability but introduces basicity (pKa ~8.5) .

Computational Similarity Assessment

Using Tanimoto coefficients (Morgan fingerprints) and Murcko scaffold analysis :

  • Target vs. 4-Chlorophenyl Analogue :
    • Tanimoto Similarity : 0.68 (shared bicyclic core and ester group).
    • Key Variance : Chlorine vs. hydroxyl/methoxy groups reduces pharmacophore overlap.
  • Target vs. Naphthalene Derivative :
    • Tanimoto Similarity : 0.52 (divergent aromatic systems).
  • Implications : Higher Tanimoto scores correlate with conserved bioactivity profiles, suggesting the 4-chlorophenyl analogue may share target binding modes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ETHYL (8Z)-8-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-METHYL-2-(4-METHYLPHENYL)-9-OXO-7-THIA-1,5-DIAZABICYCLO[4.3.0]NONA-3,5-DIENE-3-CARBOXYLATE?

  • Methodological Answer : The compound can be synthesized via condensation reactions between precursors such as substituted benzaldehydes and heterocyclic intermediates. For example, sodium ethoxide in ethanol facilitates the formation of Schiff base intermediates, followed by cyclization under reflux conditions . Similar bicyclic systems have been synthesized using spirocyclic intermediates and characterized via X-ray crystallography to confirm stereochemistry . Key steps include solvent selection (e.g., absolute ethanol), stoichiometric control of reagents, and purification via recrystallization or chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation, particularly for stereochemical assignments in the bicyclic system .
  • Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, hydroxyl/methoxy peaks) .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves substituent positions and confirms Z/E isomerism in the methyldiene moiety .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation of the thiazole and methyldiene groups. Avoid prolonged exposure to light or moisture, as the 4-hydroxy-3-methoxy-phenyl group may undergo degradation. Stability studies using HPLC or TLC are recommended to monitor decomposition .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, the electron-withdrawing carbonyl group and electron-donating methoxy substituent can be analyzed for their impact on the compound’s electrophilicity. Solvent effects (e.g., ethanol polarity) are incorporated via the Polarizable Continuum Model (PCM) .

Q. What experimental strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

  • Methodological Answer : Discrepancies between X-ray and NMR data (e.g., unexpected dihedral angles) require multi-technique validation:

  • Variable-temperature NMR assesses dynamic effects (e.g., ring-flipping in the bicyclic system).
  • DFT-optimized geometries are compared to crystallographic data to identify conformational flexibility .
  • Elemental analysis ensures stoichiometric consistency, particularly for sulfur and nitrogen content in the thiazole ring .

Q. What reaction mechanisms explain the formation of the 7-thia-1,5-diazabicyclo[4.3.0] framework?

  • Methodological Answer : The bicyclic core likely forms via a tandem thia-Michael addition and intramolecular cyclization. For example, a thiourea intermediate may react with an α,β-unsaturated carbonyl, followed by base-mediated ring closure. Isotopic labeling (e.g., ¹⁸O tracing) or kinetic studies can validate proposed intermediates .

Q. How can reaction conditions be optimized to enhance yield and selectivity in its synthesis?

  • Methodological Answer :

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during condensation .
  • Chromatographic purification : Flash chromatography on silica gel with ethyl acetate/hexane gradients isolates the target compound from byproducts .

Q. Are there studies correlating substituent modifications (e.g., methoxy vs. methyl groups) with biological activity or reactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogous quinoline and chromenone derivatives suggest that electron-donating groups (e.g., methoxy) enhance binding to biological targets like kinases. For example, replacing the 4-methylphenyl group with a 4-cyanophenyl moiety increases hydrophobicity and potency in enzyme inhibition assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ETHYL (8Z)-8-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-METHYL-2-(4-METHYLPHENYL)-9-OXO-7-THIA-1,5-DIAZABICYCLO[4.3.0]NONA-3,5-DIENE-3-CARBOXYLATE
Reactant of Route 2
ETHYL (8Z)-8-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-METHYL-2-(4-METHYLPHENYL)-9-OXO-7-THIA-1,5-DIAZABICYCLO[4.3.0]NONA-3,5-DIENE-3-CARBOXYLATE

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